

Ravuconazole-d4 chemical structure and molecular formula

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Compound of Interest		
Compound Name:	Ravuconazole-d4	
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An In-depth Technical Guide to Ravuconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, and a plausible synthetic route for **Ravuconazole-d4**. Additionally, it details the mechanism of action of its parent compound, Ravuconazole, a potent triazole antifungal agent.

Chemical Structure and Molecular Formula

Ravuconazole-d4 is the deuterated analogue of Ravuconazole, with four deuterium atoms incorporated into the benzonitrile ring. This isotopic labeling is often utilized in pharmacokinetic studies to differentiate the drug from its metabolites.

- IUPAC Name: 2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
- Molecular Formula: C22H13D4F2N5OS
- Canonical SMILES: [2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)--INVALID-LINK--C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H]

Physicochemical Properties



The following table summarizes the key physicochemical properties of Ravuconazole (non-deuterated) and **Ravuconazole-d4**. Most experimental data is available for the non-deuterated form, which is expected to have very similar properties to its deuterated counterpart, with the primary difference being the molecular weight.

Property	Value (Ravuconazole)	Value (Ravuconazole-d4)	Reference(s)
Molecular Weight	437.47 g/mol	441.49 g/mol	[1][2]
Monoisotopic Mass	437.11218768 Da	441.13729466 Da	[2]
Melting Point	64-66 °C	Not available	[1]
Boiling Point	674.9±65.0 °C (Predicted)	Not available	[1]
Density	1.38±0.1 g/cm³ (Predicted)	Not available	[1]
XLogP3	3.5	Not available	[2]
Hydrogen Bond Donors	1	1	[2]
Hydrogen Bond Acceptors	8	8	[2]
Rotatable Bond Count	6	6	[2]
Topological Polar Surface Area	116 Ų	116 Ų	[2]
Solubility	DMF: 25 mg/mlDMF:PBS (pH 7.2) (1:4): 0.25 mg/mlDMSO: 20 mg/mlEthanol: 5 mg/ml	Not available	[3]
Optical Rotation	$[\alpha]^{24}D$ -29.1° (c = 1.03 in methanol)	Not available	[1]



Experimental Protocols

Proposed Synthesis of Ravuconazole-d4

The synthesis of **Ravuconazole-d4** can be envisaged based on the established synthetic routes for Ravuconazole, where the key final step involves the formation of the thiazole ring.[4] The deuterated benzonitrile moiety would be introduced using a deuterated precursor. A plausible multi-step synthesis is outlined below.

Step 1: Synthesis of 4-(Bromoacetyl)benzonitrile-d4

- Preparation of Benzonitrile-d5: Commercially available benzene-d6 can be converted to bromobenzene-d5 via electrophilic bromination. The bromobenzene-d5 can then be subjected to a cyanation reaction, for example, using copper(I) cyanide (a Rosenmund-von Braun reaction), to yield benzonitrile-d5.
- Friedel-Crafts Acylation: Benzonitrile-d5 is then acylated with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the bromoacetyl group at the para position, yielding 4-(bromoacetyl)benzonitrile-d4. The acidic workup will replace the deuterium at the ortho and meta positions with protons.

Step 2: Synthesis of (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide

This chiral intermediate is a key precursor for Ravuconazole synthesis. Its synthesis has been reported in the literature and typically starts from a chiral precursor like (R)-lactic acid or (S)-3-hydroxy-2-methylpropionate and involves multiple steps to build the carbon skeleton and introduce the necessary functional groups.

Step 3: Thiazole Ring Formation and Synthesis of Ravuconazole-d4

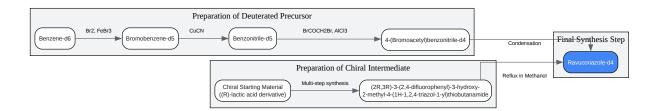
- Reaction: (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide is reacted with 4-(bromoacetyl)benzonitrile-d4.
- Solvent and Conditions: The reaction is typically carried out by refluxing the reactants in a suitable solvent such as methanol or ethanol.[5]



• Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography to yield **Ravuconazole-d4**.

Visualizations

Diagram 1: Proposed Synthetic Workflow for Ravuconazole-d4

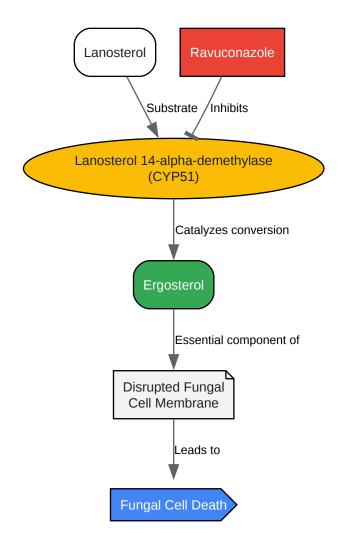


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Caption: Proposed synthetic workflow for Ravuconazole-d4.

Diagram 2: Mechanism of Action - Ergosterol Biosynthesis Inhibition





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